1-[(4-chlorobenzyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0961414 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides as Therapeutic Agents
Sulfonamides play a significant role in medicine due to their wide range of pharmacological activities. These compounds are critical in developing drugs for treating various conditions, including bacterial infections, cancer, glaucoma, and more. For instance, sulfonamide compounds have been investigated for their potential as carbonic anhydrase inhibitors (CAIs) and cyclooxygenase 2 (COX2) inhibitors, highlighting their versatility in drug development (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018). These properties underscore the potential for sulfonamides, including compounds like "1-[(4-chlorobenzyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide," to serve as the basis for developing new therapeutic agents.
Sulfonamides in Cancer Research
Sulfonamide-based compounds, such as mafosfamide, have shown promising results in cancer research, demonstrating significant antitumor activity. These findings support the investigation of sulfonamides as potential anticancer agents, offering a pathway for the development of novel cancer therapies (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Sulfonamides and Genetic Polymorphisms
Research on sulfonamide drugs, including glibenclamide, has explored the impact of genetic polymorphisms on drug pharmacokinetics and pharmacodynamics. Understanding these genetic factors can improve personalized medicine approaches, optimizing drug efficacy and safety for individuals based on their genetic makeup (Xu, Murray, & McLachlan, 2009).
Environmental and Health Impacts
Sulfonamides have also been examined for their presence in the environment and the potential health risks associated with their widespread use. Studies have highlighted the environmental persistence of these compounds and their possible effects on microbial populations and human health, stressing the need for sustainable use and disposal practices (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-cyclopropylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-5-3-12(4-6-14)11-23(21,22)19-9-1-2-13(10-19)16(20)18-15-7-8-15/h3-6,13,15H,1-2,7-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXQGGKCLKZRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.